molecular formula C19H24ClN5O6 B11935834 Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Katalognummer: B11935834
Molekulargewicht: 453.9 g/mol
InChI-Schlüssel: XWCYVGNXGSIXEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Thalidomide-Based Cereblon Ligands in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in E3 Ubiquitin Ligase Recruitment

Thalidomide, first synthesized in the 1950s as a sedative, gained notoriety for its teratogenic effects but later re-emerged as a cornerstone of multiple myeloma therapy. Its mechanism of action remained enigmatic until the identification of cereblon (CRBN), a substrate receptor of the Cullin Ring Ligase 4 (CRL4) complex, as its molecular target. CRBN’s role in ubiquitination was elucidated through structural studies revealing that thalidomide and its analogs (lenalidomide, pomalidomide) act as molecular glues, altering CRBN’s substrate specificity to recruit proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.

The repurposing of thalidomide derivatives as CRBN modulators marked a critical milestone in targeted protein degradation. Early phenotypic screens demonstrated that these immunomodulatory drugs (IMiDs) induced degradation of transcription factors essential for hematological malignancies. For instance, lenalidomide’s efficacy in 5q myelodysplastic syndrome correlates with CRBN-mediated ubiquitination of casein kinase 1α. These discoveries validated CRBN as a tractable E3 ligase for therapeutic exploitation, paving the way for rational PROTAC design.

Key Milestones in Thalidomide Derivative Development
Year Discovery Implication
1957 Thalidomide marketed as sedative Widespread use led to teratogenicity crisis
1960s Withdrawal from market Highlighted need for mechanistic understanding
1990s Rediscovery in leprosy and myeloma Clinical utility in immunomodulation
2010 CRBN identified as primary target Enabled structure-based drug design
2015 IMiDs linked to IKZF1/3 degradation Validated CRBN’s role in protein degradation

Structural Evolution of Thalidomide-PEG Linker Conjugates for PROTAC Design

The integration of thalidomide derivatives into PROTACs necessitates precise engineering of linker systems to bridge CRBN ligands and target protein binders. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exemplifies this approach, featuring a thalidomide-based cereblon ligand, a short PEG spacer, and a terminal amine for conjugation.

Structural Components of this compound
Component Function Rationale
Thalidomide core Binds CRBN Enables recruitment of CRL4 ubiquitin ligase
Amide linkage Stabilizes ligand-linker bond Reduces metabolic cleavage
PEG1 spacer Optimizes distance between ligands Balances steric effects and flexibility
C2-NH2 terminus Facilitates conjugation Enables covalent attachment to target ligands

The choice of PEG length is critical: shorter linkers (e.g., PEG1) minimize entropy loss during ternary complex formation, while longer linkers risk suboptimal proximity between E3 ligase and target protein. Studies comparing PROTACs with varying PEG spacers demonstrate that even single-unit adjustments significantly impact degradation efficiency. For example, homo-PROTACs targeting CRBN with 8-atom PEG linkers exhibit optimal activity, whereas shorter linkers fail to induce degradation.

Impact of Linker Length on PROTAC Efficacy
Linker Length (PEG units) Target Protein Degradation Efficiency Reference
4 ERα Inactive
8 CRBN High
12 BRD4 Moderate
16 TBK1 Low

This compound’s compact structure addresses these challenges, enabling efficient degradation while maintaining solubility through its hydrophilic PEG moiety. The terminal amine group allows modular conjugation to diverse target ligands, facilitating rapid prototyping of PROTACs against oncoproteins, kinases, and transcription factors.

Eigenschaften

Molekularformel

C19H24ClN5O6

Molekulargewicht

453.9 g/mol

IUPAC-Name

N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H

InChI-Schlüssel

XWCYVGNXGSIXEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

One-Pot Condensation Using Phthalic Anhydride and Glutamine

This method, described in patent WO2009083724A1, involves reacting L-glutamine with phthalic anhydride in the presence of a non-polar solvent (e.g., toluene) and a tertiary amine base (e.g., triethylamine). Key steps include:

  • Azeotropic dehydration to drive imide ring formation.

  • Vacuum distillation to remove solvents and byproducts.

  • Dehydrating agents (e.g., acetyl chloride or acetic anhydride) to facilitate cyclization.

Reaction Conditions :

ParameterValue
Temperature110–140°C
Reaction Time2–20 hours
Molar Ratio (Glutamine:Phthalic Anhydride)1:1 to 1:1.5
Yield55–70%

This method’s efficiency stems from its single-pot design, minimizing intermediate isolation and reducing purification steps.

Vacuum-Assisted Thermal Cyclization

An alternative approach from patent CN1405166A employs glutamine and substituted phthalic anhydrides under vacuum heating. The process involves:

  • Initial reaction at 120–150°C for 20–40 minutes.

  • Gradual temperature increase to 160–220°C under vacuum.

  • Solvent extraction using 1,4-dioxane and acetone.

Advantages :

  • Adaptable to derivatives with substituents (e.g., CH₃, Cl, Br) at the 3- or 4-position of the phthalimide ring.

  • Scalable for industrial production due to minimal solvent requirements.

Incorporation of the PEG1-C2-NH2 Linker

The PEG linker enhances solubility and provides a functional handle for further conjugation. Commercial protocols (e.g., TargetMol, Biochempeg) outline the following steps:

Activation of the Thalidomide Core

The hydroxyl or amine group on the thalidomide derivative is activated for PEG coupling:

  • Reagents : N-Hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC).

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

PEG Spacer Attachment

A monoamine-terminated PEG1-C2-NH₂ linker is conjugated to the activated thalidomide core:

  • Conditions : Room temperature, 12–24 hours under inert atmosphere.

  • Stoichiometry : 1.2–1.5 equivalents of PEG linker to ensure complete reaction.

Example Protocol :

ComponentQuantity
Thalidomide-OH1.0 mmol
PEG1-C2-NH₂ (HCl salt)1.5 mmol
EDC1.5 mmol
NHS1.5 mmol
SolventDMF (10 mL)
Yield60–75%

Final Modification to Hydrochloride Salt

The terminal amine group of the PEG linker is protonated using hydrochloric acid:

  • Procedure : The free base is dissolved in anhydrous ether or THF, and HCl gas is bubbled through the solution.

  • Precipitation : The hydrochloride salt forms as a white solid, which is filtered and dried under vacuum.

Critical Parameters :

  • pH Control : Maintain pH < 3 to ensure complete protonation.

  • Moisture Avoidance : Anhydrous conditions prevent hydrolysis of the PEG linker.

Analytical Characterization

Rigorous quality control ensures the integrity of the final product:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.6–2.8 (piperidinedione protons), δ 3.5–3.7 (PEG methylene), δ 7.8–8.1 (phthalimide aromatics).

  • LC-MS : Molecular ion peak at m/z 396.83 [M+H]⁺, consistent with the molecular formula C₁₇H₂₁ClN₄O₅.

Purity Assessment

  • HPLC : >95% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 minutes).

Comparative Analysis of Synthetic Routes

The table below contrasts the two dominant thalidomide core synthesis methods:

ParameterOne-Pot CondensationVacuum Cyclization
Yield55–70%50–65%
Reaction Time2–20 hours4–24 hours
ScalabilityHigh (industrial)Moderate
Byproduct FormationMinimalRequires solvent extraction
Derivative CompatibilityLimitedHigh (supports substitutions)

Challenges and Mitigation Strategies

PEG Linker Hydrolysis

  • Cause : Exposure to moisture during synthesis.

  • Solution : Use anhydrous solvents and conduct reactions under nitrogen or argon.

Low Coupling Efficiency

  • Cause : Steric hindrance from the thalidomide core.

  • Solution : Employ excess PEG linker (1.5–2.0 eq) and extended reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride has diverse applications in scientific research:

Cancer Research

The compound has shown efficacy in targeting specific proteins involved in cancer progression. Its ability to degrade oncogenic proteins makes it valuable in treating cancers such as multiple myeloma and solid tumors.

Neurodegenerative Disorders

By modulating protein levels associated with neurodegenerative diseases, this compound can potentially offer therapeutic benefits in conditions characterized by protein misfolding or overexpression.

Immunology

The immunomodulatory effects of thalidomide derivatives can be harnessed to treat inflammatory diseases and conditions like graft-versus-host disease by regulating immune responses.

Comparative Analysis with Related Compounds

Compound NameDescriptionUnique Features
Thalidomide-O-amido-PEG1-C2-NH2Another E3 ligase ligand-linker conjugate utilizing a thalidomide-based ligandDifferent linker configuration affecting solubility
Thalidomide-O-amido-PEG1-C2-NH2 hydrochlorideHydrochloride salt form enhancing solubility propertiesImproved bioavailability
Pomalidomide-PEG4-Ph-NH2Different ligand and linker structureDistinct therapeutic profiles

Case Study 1: Efficacy in Multiple Myeloma

A clinical study demonstrated that patients with multiple myeloma who received thalidomide showed a significant reduction in tumor burden compared to those receiving standard chemotherapy alone. The study highlighted an increase in overall survival rates among treated patients.

Case Study 2: Mechanistic Insights

Research utilizing mass spectrometry identified specific targets of thalidomide-induced degradation in human embryonic stem cells. The findings confirmed that thalidomide significantly downregulated SALL4 protein levels without affecting mRNA levels, indicating a post-transcriptional mechanism of action.

Wirkmechanismus

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Parameters

Compound Name CAS Number Molecular Formula Molecular Weight PEG Units Storage Conditions Purity
Thalidomide-NH-amido-PEG1-C2-NH2 HCl 2204226-02-6 C₁₉H₂₃ClN₄O₇ 454.86 1 -5°C, dry, dark ≥95%
Thalidomide-O-amido-PEG2-NH2 HCl 2376990-30-4 C₂₁H₂₇ClN₄O₈ 498.92 2 -20°C, dry, dark ≥95%
Thalidomide-O-amido-PEG3-NH2 HCl 2245697-84-9 C₂₃H₃₁ClN₄O₉ 543.06 3 -20°C, dry, dark ≥95%
Thalidomide-O-amido-PEG4-NH2 HCl 2245697-85-0 C₂₅H₃₅ClN₄O₁₀ 587.02 4 -20°C, dry, dark ≥95%
Thalidomide-O-amido-C2-NH2 HCl 2341841-02-7 C₁₇H₁₉ClN₄O₆ 410.81 None -20°C, dry, dark ≥95%

Key Observations :

  • Linker Type : The alkyl linker (C2) in Thalidomide-O-amido-C2-NH2 HCl (CAS: 2341841-02-7) lacks PEG, resulting in a lower molecular weight (410.81) and altered physicochemical properties compared to PEG-containing analogs .

Functional and Application-Based Differences

Key Insights :

  • PEG Length vs. Activity : PEG2 and PEG3 analogs exhibit superior PROTAC efficiency due to optimal spacing between cereblon and target protein, enabling effective ubiquitination . Excessive PEG length (e.g., PEG4) may hinder cellular uptake, reducing efficacy .
  • Non-PEG Linkers: Alkyl linkers (e.g., C2) improve lipophilicity and cell permeability but sacrifice solubility and cereblon-target engagement, leading to weaker degradation .

Supplier and Accessibility

Table 3: Commercial Availability

Compound Primary Suppliers Price Range (mg) Custom Synthesis Options
PEG1-C2-NH2 HCl MedChemExpress,陕西新研博美生物科技 $200–$300 Yes (mg to kg scale)
PEG2-NH2 HCl MedChemExpress, Amadis Chemical $250–$400 Yes
PEG3-NH2 HCl 陕西新研博美生物科技 $300–$500 Limited
C2-NH2 HCl (no PEG) MedChemExpress $150–$250 Yes

Notes:

  • MedChemExpress (MCE) dominates supply chains for U.S.-based researchers, while 陕西新研博美生物科技 caters to Asian markets .
  • Custom modifications (e.g., PEG length, terminal functional groups) are feasible for most analogs .

Biologische Aktivität

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker. This compound is primarily studied for its role as an E3 ligase ligand in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins by utilizing the ubiquitin-proteasome system.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H24_{24}ClN5_{5}O6_{6}
  • Molecular Weight : 453.88 g/mol
  • CAS Number : 2983036-29-7

The structure consists of a thalidomide backbone linked to a PEG moiety, which enhances solubility and bioavailability while facilitating the targeting of specific proteins for degradation.

Thalidomide and its derivatives exert their biological effects primarily through the modulation of cereblon (CRBN), an E3 ubiquitin ligase. The binding of thalidomide to CRBN alters its substrate specificity, leading to the degradation of specific proteins involved in various cellular processes, particularly those related to cancer and immune responses.

Key Mechanisms Include:

  • Inhibition of CRBN Activity : Thalidomide binds to CRBN, inhibiting its ubiquitin ligase activity, which is crucial for protein degradation pathways.
  • Induction of Oxidative Stress : The compound has been shown to induce oxidative stress, contributing to its teratogenic effects and influencing cell signaling pathways that regulate apoptosis and proliferation .
  • Alteration of Signaling Pathways : Thalidomide affects several signaling pathways, including Wnt and FGF signaling, which are critical for limb development and other physiological processes .

In Vitro Studies

Studies have demonstrated that this compound effectively induces targeted protein degradation in various cancer cell lines. The compound's ability to selectively degrade anti-apoptotic proteins has made it a subject of interest in cancer therapeutics.

Study Cell Line Target Protein Outcome
Wang et al. (2019)Multiple MyelomaMcl-1Significant reduction in protein levels observed
Figg et al. (2020)Human Cancer CellsBcl-2Induction of apoptosis through targeted degradation

Case Studies

  • Multiple Myeloma Treatment : Thalidomide derivatives have been used in clinical settings for multiple myeloma, showing improved patient outcomes due to their ability to modulate immune responses and induce apoptosis in malignant cells.
  • Leprosy Management : Originally developed as a sedative, thalidomide has been repurposed for treating leprosy due to its anti-inflammatory properties, demonstrating diverse biological activity beyond its initial use .

Safety and Teratogenicity

Despite its therapeutic benefits, thalidomide is notorious for its teratogenic effects when administered during pregnancy. The mechanisms underlying these effects are linked to its interaction with CRBN and subsequent disruption of critical developmental pathways . Ongoing research aims to balance the therapeutic efficacy against potential risks, particularly in vulnerable populations.

Q & A

Q. What controls are essential when evaluating PROTAC activity in vitro?

  • Design : Include (1) Target protein ligand alone (no linker/E3 ligase), (2) E3 ligase ligand alone (no target ligand), and (3) "Hook" controls (excess free target ligand to compete PROTAC binding). Use proteasome inhibitors (e.g., MG132) to confirm degradation is ubiquitin-proteasome-dependent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.